![molecular formula C12H16Cl3N3O2 B2564221 {[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride CAS No. 1609407-48-8](/img/structure/B2564221.png)

{[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

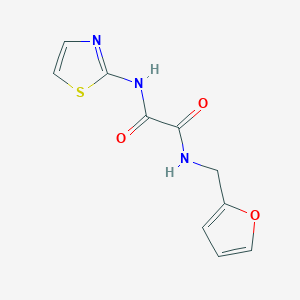

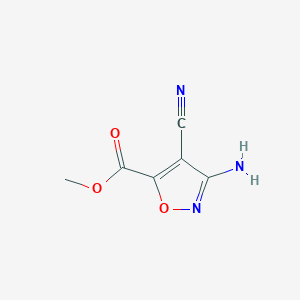

“{[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride” is a compound with the CAS Number: 1609407-48-8 . It has a molecular weight of 340.64 and its IUPAC name is (4-(5-chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14ClN3O2.2ClH/c13-8-1-2-11-10(5-8)15-12(18-11)16-3-4-17-9(6-14)7-16;;/h1-2,5,9H,3-4,6-7,14H2;2*1H . This indicates the presence of a benzoxazole ring and a morpholine ring in the structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties are not mentioned in the search results.Scientific Research Applications

Antibacterial Activity

Benzoxazole derivatives have been investigated for their antimicrobial properties. In a study by Kakkar et al., several benzoxazole compounds were synthesized and evaluated for in vitro antibacterial activity . Notably, compounds 1, 10, 13, 16, 19, 20, and 24 exhibited high antimicrobial activity against Gram-positive bacterium (Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi). Their minimum inhibitory concentration (MIC) values were comparable to established antibiotics like ofloxacin.

Antifungal Activity

The same study also assessed the antifungal potential of these benzoxazole derivatives. Compound 19 demonstrated potent activity against Aspergillus niger (MIC an = 2.40 × 10^−3 µM), while compound 1 was effective against Candida albicans (MIC ca = 0.34 × 10^−3 µM). Other derivatives showed varying degrees of antimicrobial activity against both fungal strains .

Anticancer Properties

Benzoxazole derivatives have attracted attention as potential anticancer agents. In particular, compounds 4, 6, 25, and 26 exhibited promising anticancer activity in comparison to the standard drug 5-fluorouracil. These findings highlight their potential for cancer therapy .

Dual Orexin Receptor Antagonist

Interestingly, a derivative of benzoxazole, known as MK-4305 (3), was developed as a dual orexin receptor antagonist. It is currently undergoing phase III clinical trials for the treatment of primary insomnia .

Sleep Enhancement

Suvorexant, a medication used to improve sleep, acts as an orexin receptor antagonist. Although not directly related to {[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride, it demonstrates the broader application of orexin receptor modulation in sleep disorders .

Synthesis Strategies

Benzoxazole synthesis has also seen advances. Researchers have developed magnetic solid acid nanocatalysts for efficient benzoxazole synthesis using 2-aminophenol and aldehydes. These strategies contribute to the field of organic synthesis .

properties

IUPAC Name |

[4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O2.2ClH/c13-8-1-2-11-10(5-8)15-12(18-11)16-3-4-17-9(6-14)7-16;;/h1-2,5,9H,3-4,6-7,14H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDWKBLHFFDDEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C2=NC3=C(O2)C=CC(=C3)Cl)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylate](/img/structure/B2564144.png)

![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2564148.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2564151.png)

![N-[(2-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2564153.png)

![N,N-diethyl-3-[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2564155.png)

![6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid)](/img/structure/B2564158.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2564159.png)